molecular formula C11H9ClF3NO3 B2867999 Ethyl 3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-hydroxyacrylate CAS No. 338410-36-9

Ethyl 3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-hydroxyacrylate

Cat. No.: B2867999
CAS No.: 338410-36-9
M. Wt: 295.64
InChI Key: IWXQQTQLGFZTKF-WTKPLQERSA-N
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Description

Ethyl 3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-hydroxyacrylate, also known as Ethyl 3-chloro-5-(trifluoromethyl)picolinate, is a chemical compound with the molecular formula C₉H₇ClF₃NO₂ . It has a molecular weight of 253.61 g/mol . The compound is typically stored in a refrigerator and is a clear liquid that ranges in color from colorless to yellow .


Synthesis Analysis

The synthesis of trifluoromethylpyridines, which includes Ethyl 3-chloro-5-(trifluoromethyl)picolinate, is a key structural motif in active agrochemical and pharmaceutical ingredients . The major use of trifluoromethylpyridine (TFMP) derivatives is in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .


Molecular Structure Analysis

The InChI code for Ethyl 3-chloro-5-(trifluoromethyl)picolinate is 1S/C9H7ClF3NO2/c1-2-16-8(15)7-6(10)3-5(4-14-7)9(11,12)13/h3-4H,2H2,1H3 . This code provides a specific string of characters that represents the molecular structure of the compound.


Physical and Chemical Properties Analysis

Ethyl 3-chloro-5-(trifluoromethyl)picolinate is a clear liquid that ranges in color from colorless to yellow . It has a molecular weight of 253.61 g/mol . The compound is typically stored in a refrigerator .

Scientific Research Applications

Anticancer Agent Synthesis

Ethyl 3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-hydroxyacrylate and its derivatives have been explored for their potential as anticancer agents. For instance, derivatives of this compound were synthesized and evaluated for their effects on the proliferation and mitotic index of cultured L1210 cells and the survival of mice bearing P388 leukemia, indicating potential applications in developing new anticancer medications (C. Temple et al., 1983).

Coordination Polymer Synthesis

In the field of materials science, this compound is used to create coordination polymers with unique properties. A notable example includes the synthesis of a coordination polymer that features both interdigitated infinite 1D chains and interpenetrated 2D rhombohedral grids, which could have implications for the development of novel materials with specific electronic or structural properties (P. Ayyappan et al., 2002).

Synthesis of Trifluoromethylated Compounds

The compound has also been utilized in the synthesis of trifluoromethylated heterocycles, demonstrating its versatility as a precursor in organic synthesis. Research shows it can be used to generate a diverse set of trifluoromethyl-oxazoles, -thiazoles, -imidazoles, -1,2,4-triazines, and -pyridines, highlighting its utility in creating compounds that could have various pharmacological activities or material applications (Mark A. Honey et al., 2012).

Chemical Ionization Gas Chromatography/Mass Spectrometry

In analytical chemistry, derivatives of this compound have been characterized using positive and negative chemical ionization gas chromatography/mass spectrometry, indicating the compound's relevance in improving analytical methods for detecting and characterizing protein amino acids (Mahnaz Vatankhah, M. Moini, 1994).

Safety and Hazards

This compound is considered hazardous. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements associated with this compound include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Properties

IUPAC Name

ethyl (Z)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-hydroxyprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClF3NO3/c1-2-19-10(18)9(17)4-8-7(12)3-6(5-16-8)11(13,14)15/h3-5,17H,2H2,1H3/b9-4-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWXQQTQLGFZTKF-WTKPLQERSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=C(C=C(C=N1)C(F)(F)F)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/C1=C(C=C(C=N1)C(F)(F)F)Cl)/O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClF3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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